

Solubility Profile of Furfuryl Methyl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Furfuryl methyl sulfide*

Cat. No.: *B074786*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl methyl sulfide (CAS No. 1438-91-1), a heterocyclic organic compound, is a significant component in the flavor and fragrance industry, prized for its unique aroma profile reminiscent of coffee and cooked vegetables.^[1] Beyond its sensory applications, it serves as an intermediate in various chemical syntheses.^[1] A thorough understanding of its solubility in different solvents is crucial for its application in formulation development, reaction chemistry, and extraction processes. This technical guide provides a comprehensive overview of the solubility of **furfuryl methyl sulfide**, detailed experimental protocols for solubility determination, and a workflow for its synthesis.

Core Data: Solubility of Furfuryl Methyl Sulfide

The solubility of **furfuryl methyl sulfide** is characterized by its limited miscibility with water and high miscibility with common organic solvents. While precise quantitative data in a broad range of organic solvents is not extensively documented in publicly available literature, the following table summarizes the available qualitative and quantitative solubility information.

Solvent	CAS No.	Formula	Solubility Description	Quantitative Data (at 25°C)	Citation
Water	7732-18-5	H ₂ O	Limited solubility/Insoluble	1843 mg/L (estimated)	
Ethanol	64-17-5	C ₂ H ₅ OH	Miscible	Not Available	[2] [3]
Acetone	67-64-1	C ₃ H ₆ O	Miscible	Not Available	[1]
Dichloromethane	75-09-2	CH ₂ Cl ₂	Miscible	Not Available	[1]
Most Organic Solvents	-	-	Soluble	Not Available	[2] [3]

Experimental Protocols

While specific experimental protocols for determining the solubility of **furfuryl methyl sulfide** are not readily available, the following are detailed, generally accepted methodologies that can be applied.

Protocol 1: Gravimetric Method for Solubility Determination in Aqueous and Organic Solvents

This method is suitable for determining the solubility of a liquid solute, like **furfuryl methyl sulfide**, in a given solvent by creating a saturated solution and measuring the concentration of the solute.

Materials:

- **Furfuryl methyl sulfide** ($\geq 97\%$ purity)
- Solvent of interest (e.g., water, ethanol, hexane)
- Analytical balance

- Thermostatic shaker or water bath
- Centrifuge
- Volumetric flasks
- Pipettes
- Evaporating dish or watch glass
- Drying oven

Procedure:

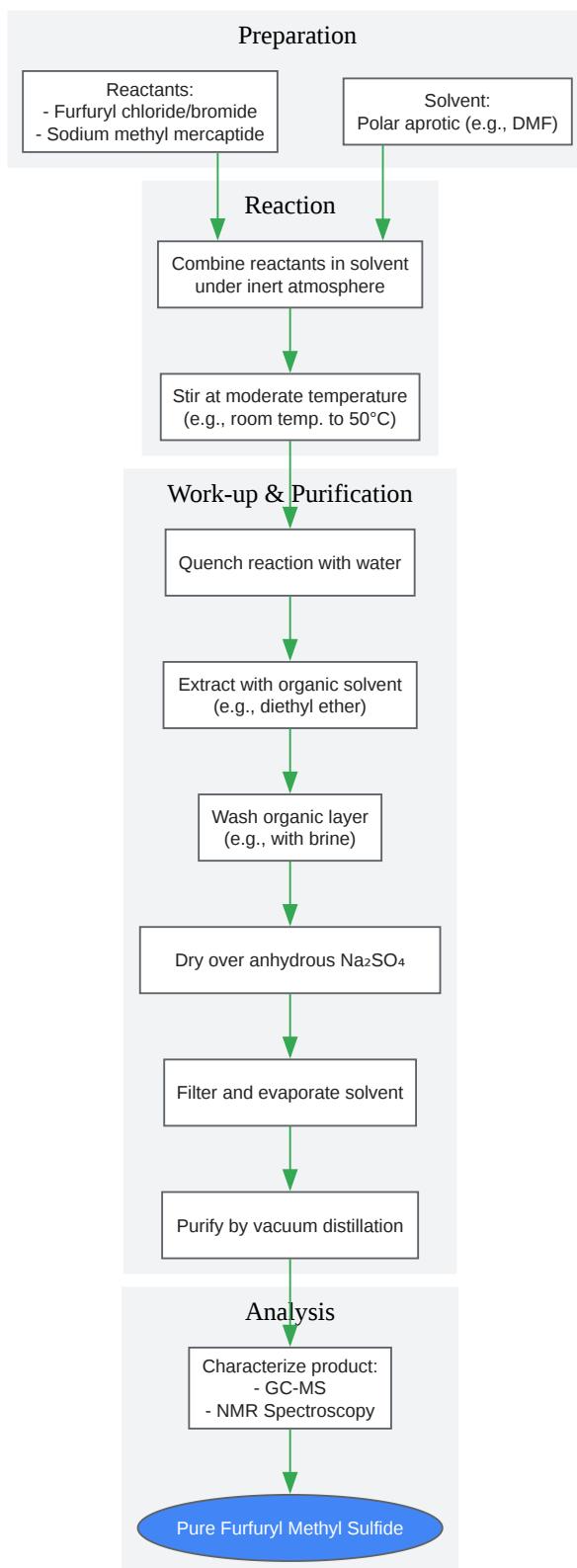
- Preparation of Saturated Solution:
 - Add an excess amount of **furfuryl methyl sulfide** to a known volume of the solvent in a sealed container. The presence of a distinct undissolved phase of **furfuryl methyl sulfide** is necessary to ensure saturation.
 - Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).
 - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After equilibration, allow the solution to stand undisturbed at the set temperature for several hours to allow the undissolved solute to settle.
 - To ensure complete separation of the undissolved phase, centrifuge the solution at a high speed.
- Sample Analysis:
 - Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish or watch glass.

- Record the exact volume transferred.
- Solvent Evaporation:
 - Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the **furfuryl methyl sulfide**. A gentle stream of nitrogen can be used to accelerate evaporation.
- Gravimetric Determination:
 - Once the solvent has completely evaporated, cool the evaporating dish in a desiccator and weigh it on the analytical balance.
 - The difference between the final weight and the initial weight of the evaporating dish gives the mass of the dissolved **furfuryl methyl sulfide**.
- Calculation:
 - Calculate the solubility in g/100 mL or other desired units using the mass of the dissolved solute and the volume of the supernatant analyzed.

Protocol 2: Visual Miscibility Determination for Organic Solvents

For solvents in which **furfuryl methyl sulfide** is expected to be highly soluble or miscible, a visual method can be employed.

Materials:


- **Furfuryl methyl sulfide**
- Solvent of interest (e.g., ethanol, acetone, dichloromethane)
- Graduated cylinders or volumetric flasks
- Vortex mixer

Procedure:

- Prepare several mixtures of **furfuryl methyl sulfide** and the solvent in varying proportions (e.g., 1:9, 1:1, 9:1 by volume) in clear, sealed containers.
- Vigorously agitate each mixture using a vortex mixer for 2-3 minutes.
- Allow the mixtures to stand at a constant temperature and visually inspect for any signs of phase separation, cloudiness, or turbidity.^[4]
- If a single, clear, and homogenous phase is observed in all proportions, the two liquids are considered miscible.

Synthesis Workflow

Furfuryl methyl sulfide is typically synthesized via a nucleophilic substitution reaction. The following diagram illustrates a general workflow for its laboratory-scale preparation.^[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Furfuryl methyl sulfide | C₆H₈OS | CID 518937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aurochemicals.com [aurochemicals.com]
- 4. Miscibility - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Solubility Profile of Furfuryl Methyl Sulfide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074786#solubility-of-furfuryl-methyl-sulfide-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com